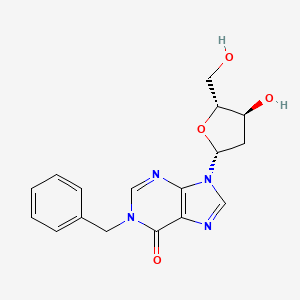

1-Benzyl-2'-deoxyinosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-2'-deoxyinosine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Benzyl-2'-deoxyinosine can be synthesized through a straightforward method involving the direct benzylation of ionized 2'-deoxyinosine. This process utilizes benzyl bromide in the presence of sodium hydroxide, yielding the compound in varying efficiencies depending on the solvent used (e.g., 35% yield in trifluoroethanol and 80% in dimethylacetamide) . The synthesis pathway is crucial for further applications in research.

Antiviral Activity

Research indicates that nucleoside analogs like this compound exhibit potential antiviral properties. In various studies, nucleoside analogs have demonstrated effectiveness against a range of viruses, including hepatitis C virus (HCV) and influenza viruses. For instance, modifications to nucleosides have been shown to enhance their antiviral activity significantly .

Table 1: Antiviral Efficacy of Nucleoside Analogues

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCV | TBD | |

| 2'-Methylguanosine | HCV | 50 | |

| INX-189 (ProTide) | DENV-2 | TBD |

Mutagenesis Studies

The compound has also been employed in mutagenesis studies to understand the effects of bulky exocyclic amino-substituted adducts on DNA. Research has shown that incorporating benzylated derivatives into DNA oligomers allows scientists to investigate how structural modifications influence mutagenicity . The study of these modifications helps elucidate the mechanisms by which certain compounds induce mutations.

Case Study: Site-Specific Mutagenesis

In a study examining the mutagenic potential of bulky adducts in Escherichia coli, researchers incorporated this compound into plasmid vectors. The findings suggested that structural variations significantly affect mutagenic potency, providing insights into DNA damage mechanisms and their implications for cancer research .

Biomedical Applications

The versatility of this compound extends to biomedical fields, where it is utilized as a building block for synthesizing more complex therapeutic agents. Its ability to modify nucleic acids makes it an essential component in developing new drugs aimed at treating viral infections and cancers.

Table 2: Biomedical Applications of Nucleoside Analogues

Propiedades

Fórmula molecular |

C17H18N4O4 |

|---|---|

Peso molecular |

342.35 g/mol |

Nombre IUPAC |

1-benzyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C17H18N4O4/c22-8-13-12(23)6-14(25-13)21-10-18-15-16(21)19-9-20(17(15)24)7-11-4-2-1-3-5-11/h1-5,9-10,12-14,22-23H,6-8H2/t12-,13+,14+/m0/s1 |

Clave InChI |

MWEHXPVIWYSEJL-BFHYXJOUSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

Sinónimos |

1-benzyl-2'-deoxyinosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.